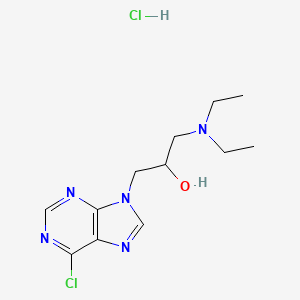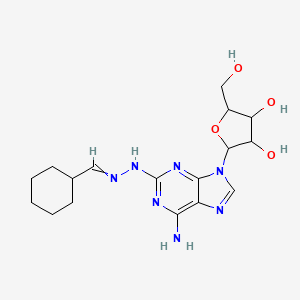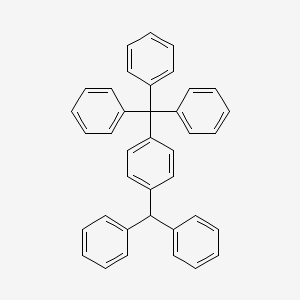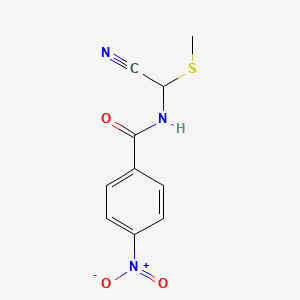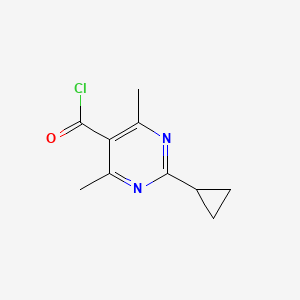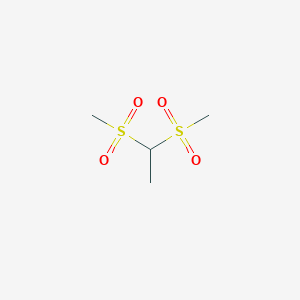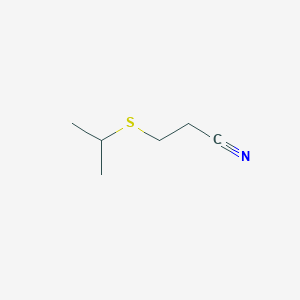
3-Propan-2-ylsulfanylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propan-2-ylsulfanylpropanenitrile is an organic compound with the molecular formula C6H11NS. It is characterized by the presence of a nitrile group (-CN) and a sulfanyl group (-SH) attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-ylsulfanylpropanenitrile typically involves the reaction of 3-chloropropanenitrile with isopropyl mercaptan under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom is replaced by the sulfanyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
3-Propan-2-ylsulfanylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-Propan-2-ylsulfanylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-Propan-2-ylsulfanylpropanenitrile involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The nitrile group can also participate in interactions with enzymes and receptors, influencing their activity. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
3-Mercaptopropanenitrile: Similar structure but lacks the isopropyl group.
2-Propan-2-ylsulfanylpropanenitrile: Similar structure but with different positioning of the sulfanyl group.
3-Butylsulfanylpropanenitrile: Similar structure but with a butyl group instead of an isopropyl group.
Uniqueness
3-Propan-2-ylsulfanylpropanenitrile is unique due to the presence of both the isopropyl and sulfanyl groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
53584-04-6 |
|---|---|
分子式 |
C6H11NS |
分子量 |
129.23 g/mol |
IUPAC 名称 |
3-propan-2-ylsulfanylpropanenitrile |
InChI |
InChI=1S/C6H11NS/c1-6(2)8-5-3-4-7/h6H,3,5H2,1-2H3 |
InChI 键 |
JHAMSNXTZUOQNB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


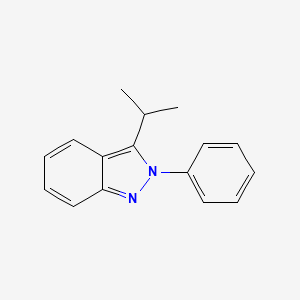
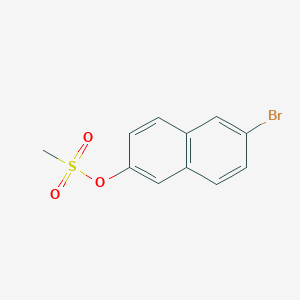

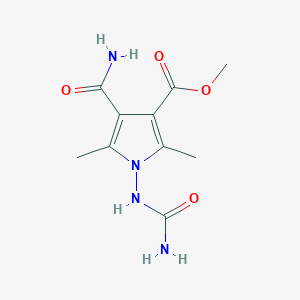
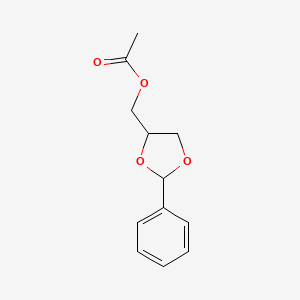
![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)
